2-Chloro-5-(trifluoromethyl)quinoxaline
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Overview
Description
2-Chloro-5-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound with significant applications in various fields, including pharmaceuticals and industrial chemistry. This compound is part of the quinoxaline family, known for its diverse biological activities and potential therapeutic uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)quinoxaline typically involves the reaction of 2-chloropyridine with sodium trifluoromethanesulfonate in the presence of a manganese catalyst . Another method includes the cyclization of substituted o-phenylenediamines with CF3-containing α-diketones . These reactions are usually carried out under anhydrous conditions and a nitrogen atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale cyclization reactions, employing catalysts and reagents that ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted quinoxalines.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium hydride or potassium tert-butoxide under anhydrous conditions.
Oxidation: Often carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can exhibit enhanced biological activity and improved pharmacological properties .
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound’s trifluoromethyl group enhances its binding affinity and stability, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)quinoxaline: Shares similar structural features but differs in the position of the trifluoromethyl group.
2-Chloro-3-(trifluoromethyl)quinoxaline: Another closely related compound with variations in substitution patterns.
Uniqueness
2-Chloro-5-(trifluoromethyl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H4ClF3N2 |
---|---|
Molecular Weight |
232.59 g/mol |
IUPAC Name |
2-chloro-5-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C9H4ClF3N2/c10-7-4-14-8-5(9(11,12)13)2-1-3-6(8)15-7/h1-4H |
InChI Key |
SSOBNLXBFDTRBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(C=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
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